Octafluorocyclopentane Octafluorocyclopentane
Brand Name: Vulcanchem
CAS No.: 139064-01-0
VCID: VC14280441
InChI: InChI=1S/C5H2F8/c6-2(7)1-3(8,9)5(12,13)4(2,10)11/h1H2
SMILES:
Molecular Formula: C5H2F8
Molecular Weight: 214.06 g/mol

Octafluorocyclopentane

CAS No.: 139064-01-0

Cat. No.: VC14280441

Molecular Formula: C5H2F8

Molecular Weight: 214.06 g/mol

* For research use only. Not for human or veterinary use.

Octafluorocyclopentane - 139064-01-0

Specification

CAS No. 139064-01-0
Molecular Formula C5H2F8
Molecular Weight 214.06 g/mol
IUPAC Name 1,1,2,2,3,3,4,4-octafluorocyclopentane
Standard InChI InChI=1S/C5H2F8/c6-2(7)1-3(8,9)5(12,13)4(2,10)11/h1H2
Standard InChI Key GGMAUXPWPYFQRB-UHFFFAOYSA-N
Canonical SMILES C1C(C(C(C1(F)F)(F)F)(F)F)(F)F

Introduction

PropertyValue
Molecular FormulaC5H2F8\text{C}_5\text{H}_2\text{F}_8
Molecular Weight214.06 g/mol
Boiling Point79°C
Density (25°C)1.68 g/cm³
Vapor Pressure (20°C)120 mmHg

Synthesis and Production Methods

Laboratory-Scale Synthesis

The primary route to octafluorocyclopentane involves the radical fluorination of cyclopentane using cobalt(III) fluoride (CoF3\text{CoF}_3) under controlled conditions. This exothermic reaction proceeds via a chain mechanism, where fluorine atoms sequentially replace hydrogen at temperatures exceeding 200°C .

C5H10+8F2CoF3C5H2F8+8HF\text{C}_5\text{H}_{10} + 8 \, \text{F}_2 \xrightarrow{\text{CoF}_3} \text{C}_5\text{H}_2\text{F}_8 + 8 \, \text{HF}

Industrial Production

Patented continuous-flow systems optimize yield (up to 92%) by regulating residence time and fluorine partial pressure. Post-synthesis purification employs fractional distillation at reduced pressures (50–100 mmHg) to isolate the product from perfluorinated byproducts like perfluorocyclopentene .

Chemical Reactivity and Mechanisms

Substitution Pathways

In the presence of alkoxide ions (RO\text{RO}^-), selective fluoride displacement occurs at the least sterically hindered positions. For example:

C5H2F8+ROC5H2F7OR+F\text{C}_5\text{H}_2\text{F}_8 + \text{RO}^- \rightarrow \text{C}_5\text{H}_2\text{F}_7\text{OR} + \text{F}^-

This reactivity underpins its utility in synthesizing fluorinated macrocycles, where sequential substitutions build complex architectures .

Applications in Industry and Research

Heat Transfer Fluids

The compound’s high thermal stability (Tdecomp>300°CT_{\text{decomp}} > 300°C) and low global warming potential (GWP = 320) make it a candidate for high-temperature heat exchangers in aerospace systems .

Polymer Additives

Incorporating octafluorocyclopentane into polyethylene matrices reduces dielectric constants (εr=2.1\varepsilon_r = 2.1) by 40%, enhancing performance in high-frequency insulators .

Hazard ParameterValue
NFPA Health Rating3
Flash PointNon-flammable
PPE RequirementsGloves, goggles, fume hood

Comparative Analysis with Related Compounds

Perfluorocyclopentane vs. Linear Perfluoroalkanes

The cyclic structure of octafluorocyclopentane confers a 15% lower viscosity than perfluorohexane (C6F14\text{C}_6\text{F}_{14}) while maintaining comparable thermal stability. This difference arises from reduced chain entanglement in the cyclic analog.

Recent Research Developments

A 2024 computational study elucidated the electronic factors governing octafluorocyclopentane’s substitution patterns, enabling rational design of fluorinated macrocycles for drug delivery systems .

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